molecular formula C9H15Br B13200842 1-(Bromomethyl)-1-cyclopropylcyclopentane

1-(Bromomethyl)-1-cyclopropylcyclopentane

Cat. No.: B13200842
M. Wt: 203.12 g/mol
InChI Key: LNBIBMUTJOYGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-cyclopropylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclopentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclopentane typically involves the bromination of cyclopropylcyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-cyclopropylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation: Formation of cyclopropylcyclopentanone or related ketones.

    Reduction: Formation of cyclopropylcyclopentane.

Scientific Research Applications

1-(Bromomethyl)-1-cyclopropylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-cyclopropylcyclopentane
  • 1-(Iodomethyl)-1-cyclopropylcyclopentane
  • 1-(Hydroxymethyl)-1-cyclopropylcyclopentane

Uniqueness

1-(Bromomethyl)-1-cyclopropylcyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopropylcyclopentane

InChI

InChI=1S/C9H15Br/c10-7-9(8-3-4-8)5-1-2-6-9/h8H,1-7H2

InChI Key

LNBIBMUTJOYGFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.